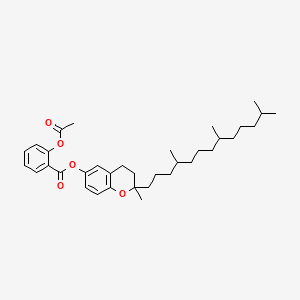
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is an organic compound that features a benzodioxole ring, a hydroxy group, and a dimethoxybutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethoxybutanone Moiety: This involves the reaction of appropriate ketones with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dimethoxybutanone moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)butanoic acid
Uniqueness
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is unique due to the presence of both hydroxy and dimethoxybutanone moieties, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64861-76-3 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C13H16O6/c1-7(14)12(13(16-2)17-3)8-4-10-11(5-9(8)15)19-6-18-10/h4-5,12-13,15H,6H2,1-3H3 |
Clave InChI |
FHXMLSUCSVKVKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC2=C(C=C1O)OCO2)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


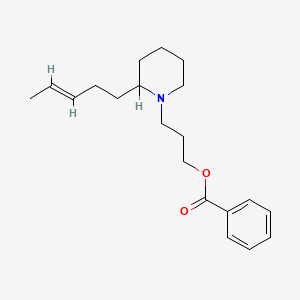
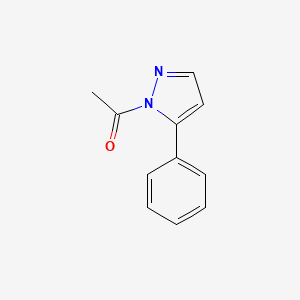


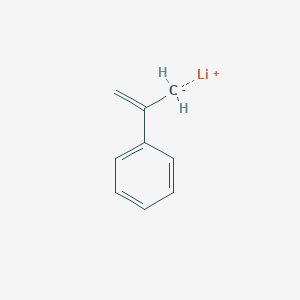


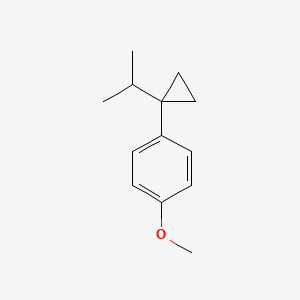
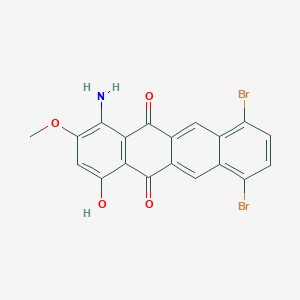


![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
